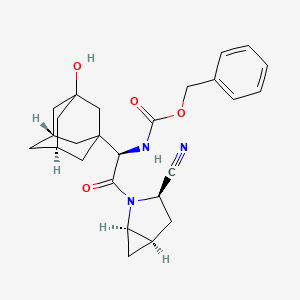![molecular formula C20H25N3O3S B13443546 Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone is a complex organic compound with the molecular formula C20H25N3O3S . It is known for its significant role in medicinal chemistry, particularly in the development of inhibitors for various enzymes . The compound features a cyclohexyl group, an isoquinoline moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone typically involves multiple steps, starting with the preparation of the isoquinoline sulfonyl chloride . This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative. Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Analyse Chemischer Reaktionen
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone involves the inhibition of specific enzymes. For instance, its anti-tubercular activity is attributed to the inhibition of inosine-5’-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing the conversion of inosine monophosphate to xanthosine monophosphate, thereby disrupting the bacterial nucleotide synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone can be compared with other similar compounds such as:
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanol: This compound has a hydroxyl group instead of a carbonyl group, which affects its reactivity and biological activity.
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}ethanone: The presence of an ethyl group instead of a methylene group alters its steric and electronic properties.
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}propane: This compound has a longer carbon chain, which can influence its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C20H25N3O3S |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
cyclohexyl-(4-isoquinolin-5-ylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H25N3O3S/c24-20(16-5-2-1-3-6-16)22-11-13-23(14-12-22)27(25,26)19-8-4-7-17-15-21-10-9-18(17)19/h4,7-10,15-16H,1-3,5-6,11-14H2 |
InChI-Schlüssel |
RQGSIJUNMAAIRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
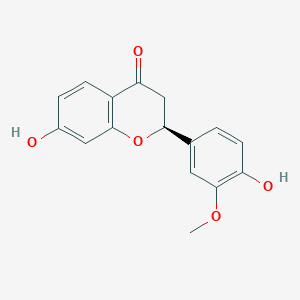
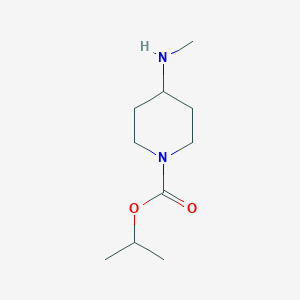



![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
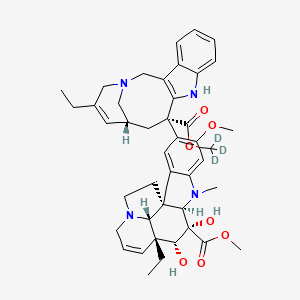
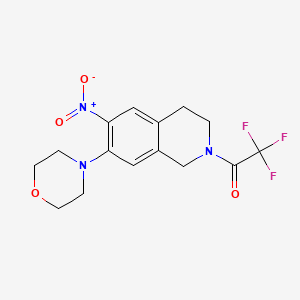
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
